Antibacterial agent 87

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

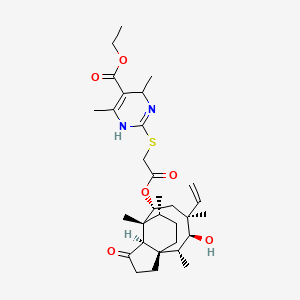

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C31H46N2O6S |

|---|---|

Molecular Weight |

574.8 g/mol |

IUPAC Name |

ethyl 2-[2-[[(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl]oxy]-2-oxoethyl]sulfanyl-4,6-dimethyl-1,4-dihydropyrimidine-5-carboxylate |

InChI |

InChI=1S/C31H46N2O6S/c1-9-29(7)15-22(30(8)17(3)11-13-31(18(4)26(29)36)14-12-21(34)25(30)31)39-23(35)16-40-28-32-19(5)24(20(6)33-28)27(37)38-10-2/h9,17-19,22,25-26,36H,1,10-16H2,2-8H3,(H,32,33)/t17-,18+,19?,22-,25+,26+,29-,30+,31+/m1/s1 |

InChI Key |

VNUWPGQHQZGRED-OQRHPSLBSA-N |

Isomeric SMILES |

CCOC(=O)C1=C(NC(=NC1C)SCC(=O)O[C@@H]2C[C@@]([C@H]([C@@H]([C@@]34CC[C@H]([C@@]2([C@@H]3C(=O)CC4)C)C)C)O)(C)C=C)C |

Canonical SMILES |

CCOC(=O)C1=C(NC(=NC1C)SCC(=O)OC2CC(C(C(C34CCC(C2(C3C(=O)CC4)C)C)C)O)(C)C=C)C |

Origin of Product |

United States |

Foundational & Exploratory

"Antibacterial agent 87" mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of Triclosan

Abstract

Triclosan is a broad-spectrum synthetic antimicrobial agent that has been widely used in a variety of consumer and healthcare products.[1] Initially believed to act as a non-specific biocide, subsequent research has elucidated a highly specific primary mechanism of action.[1][2][3] At lower, bacteriostatic concentrations, triclosan potently inhibits the bacterial enoyl-acyl carrier protein reductase (ENR), an essential enzyme in the type II fatty acid synthesis (FAS-II) pathway.[4][5][6] This inhibition is achieved through the formation of a stable, ternary complex with the enzyme and the cofactor NAD+.[2][5] Disruption of this crucial metabolic pathway compromises the integrity of the bacterial cell membrane, leading to the cessation of growth and, at higher concentrations, cell death.[4] This document provides a detailed examination of triclosan's molecular mechanism, quantitative data on its efficacy, common resistance strategies employed by bacteria, and the experimental protocols used to characterize its activity.

Core Mechanism of Action

The primary antibacterial activity of triclosan stems from its specific inhibition of the enoyl-acyl carrier protein reductase, commonly known as FabI in Escherichia coli and Staphylococcus aureus.[2][4] FabI is a critical enzyme that catalyzes the final, rate-limiting step in the elongation cycle of bacterial fatty acid biosynthesis.[2] This pathway is essential for producing the fatty acids required for bacterial cell membrane construction and other vital cellular functions.[4]

Molecular Interaction and Inhibition

Triclosan functions as a slow, tight-binding, and reversible inhibitor of FabI.[7][8][9] Its high potency is derived from its preferential binding to the enzyme-cofactor (E-NAD+) complex that forms after the catalytic cycle.[3][7] Triclosan occupies the binding site of the enoyl substrate, and through a series of hydrogen bonds and hydrophobic interactions, forms a highly stable ternary complex: FabI-NAD+-Triclosan.[5][10] This ternary complex effectively sequesters the enzyme, preventing it from participating in further rounds of fatty acid elongation.[5] The formation of this stable complex is the cornerstone of triclosan's effectiveness as a specific FabI inhibitor.[2]

Downstream Physiological Effects

By inhibiting FabI, triclosan halts the fatty acid synthesis pathway. This leads to a depletion of the necessary phospholipid precursors for the bacterial cell membrane. The inability to synthesize and repair the cell membrane disrupts its integrity and function, ultimately inhibiting bacterial growth (bacteriostatic effect).[4] At higher concentrations, triclosan is thought to have multiple targets, leading to more extensive membrane damage and cell death (bactericidal effect).[4][6][11]

Quantitative Data Presentation

The efficacy of triclosan is quantified through in vitro susceptibility testing (Minimum Inhibitory Concentration) and direct enzymatic inhibition assays (Inhibition Constant, Ki).

In Vitro Antibacterial Potency

MIC values represent the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

| Bacterial Species | Strain Type / Genotype | MIC (µg/mL) | Reference(s) |

| Staphylococcus aureus | Triclosan-Sensitive | 0.016 | [2] |

| Staphylococcus aureus | Intermediate Resistance (FabI overexpression) | 0.25 | [2] |

| Staphylococcus aureus | Resistant (F204C mutation + overexpression) | 1.0 - 2.0 | [2] |

| Staphylococcus aureus | MRSA (USA300) | 0.1 | [11] |

| Escherichia coli | Wild-Type (e.g., ATCC strains) | 0.2 - 1.0 | [11][12] |

| Escherichia coli | fabI Mutant (e.g., AGT11) | ≥ 16.0 | [13] |

| Escherichia coli | Clinical Isolates | Up to 64.0 | [12][14] |

Enzymatic Inhibition Potency

The inhibition constant (Ki) measures the affinity of an inhibitor for an enzyme. A lower Ki value indicates a more potent inhibitor.

| Enzyme Target | Genotype | Ki Value | Reference(s) |

| E. coli FabI | Wild-Type | 23 pM | [7][8][9] |

| E. coli FabI | G93V Mutant | 0.2 µM | [7][8][9] |

| E. coli FabI | M159T Mutant | 4 nM | [7][8] |

| E. coli FabI | F203L Mutant | 0.9 nM | [7][8] |

| E. coli FabI | Y156F Mutant | 3 nM (for E-NAD+) | [7] |

Mechanisms of Bacterial Resistance

Bacteria have evolved several mechanisms to counteract the effects of triclosan.

-

Target Modification : Spontaneous mutations in the fabI gene can alter the amino acid sequence of the FabI enzyme.[2] These changes, such as the G93V substitution in E. coli or F204C in S. aureus, reduce the binding affinity of triclosan to the enzyme, thereby decreasing its inhibitory effect.[2][7][8][9]

-

Target Overexpression : Some resistant strains increase the production of the FabI enzyme.[2] This overexpression means that a higher concentration of triclosan is required to inhibit a sufficient number of enzyme molecules to halt fatty acid synthesis.[2]

-

Active Efflux : Bacteria can employ membrane-bound efflux pumps to actively transport triclosan out of the cell.[4][6] By reducing the intracellular concentration of the agent, these pumps prevent it from reaching its FabI target in sufficient quantities to be effective.[15][16]

Detailed Experimental Protocols

The following are generalized protocols for key assays used to determine the mechanism of action of FabI inhibitors like triclosan.

Broth Microdilution MIC Assay

This protocol determines the minimum inhibitory concentration (MIC) of an agent against a bacterial strain.

-

Preparation of Agent : Dissolve triclosan in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.[17]

-

Preparation of Inoculum : Culture the test bacteria to the mid-logarithmic growth phase. Dilute the culture in CAMHB to a standardized final concentration of approximately 5 x 105 colony-forming units (CFU)/mL.[17]

-

Inoculation and Incubation : Add the bacterial inoculum to each well of the microtiter plate containing the diluted triclosan. Include a positive control well (bacteria, no agent) and a negative control well (broth only). Incubate the plate at 35-37°C for 18-24 hours.

-

Data Analysis : The MIC is determined as the lowest concentration of triclosan at which no visible bacterial growth is observed.

FabI Enzyme Inhibition Assay (Spectrophotometric)

This protocol measures the direct inhibitory effect of an agent on the FabI enzyme by monitoring substrate turnover.

-

Reagent Preparation : Prepare an assay buffer (e.g., 30 mM PIPES, pH 6.8, 150 mM NaCl).[18] Prepare solutions of purified FabI enzyme, the substrate (e.g., crotonoyl-CoA or crotonoyl-ACP), the cofactor NADH, and various concentrations of the inhibitor (triclosan).[17][19]

-

Assay Execution : In a 96-well UV-transparent plate or cuvette, combine the assay buffer, NADH, and the inhibitor solution.[17][20] To initiate the reaction, add the FabI enzyme and the crotonoyl-CoA substrate.

-

Data Acquisition : Immediately measure the decrease in absorbance at 340 nm over time using a spectrophotometer.[17][18] This decrease corresponds to the oxidation of NADH to NAD+ as the reaction proceeds.

-

Data Analysis : Calculate the initial reaction velocity (v0) from the linear portion of the absorbance curve. Plot the reaction velocity against the inhibitor concentration. Fit the data to appropriate enzyme inhibition models (e.g., Morrison equation for tight-binding inhibitors) to determine the IC50 and subsequently the Ki value.[21]

References

- 1. Triclosan: An Update on Biochemical and Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Defining and Combating the Mechanisms of Triclosan Resistance in Clinical Isolates of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Resistance Mechanisms and the Future of Bacterial Enoyl-Acyl Carrier Protein Reductase (FabI) Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Triclosan? [synapse.patsnap.com]

- 5. Mechanism of triclosan inhibition of bacterial fatty acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 5. Can bacteria become resistant to Triclosan? [ec.europa.eu]

- 7. Structure-activity studies of the inhibition of FabI, the enoyl reductase from Escherichia coli, by triclosan: kinetic analysis of mutant FabIs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Frontiers | Bacterial Enoyl-Reductases: The Ever-Growing List of Fabs, Their Mechanisms and Inhibition [frontiersin.org]

- 10. Structural basis and mechanism of enoyl reductase inhibition by triclosan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. Minimum inhibitory (MIC) and minimum microbicidal concentration (MMC) of polihexanide and triclosan against antibiotic sensitive and resistant Staphylococcus aureus and Escherichia coli strains - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Relationship between Triclosan and Susceptibilities of Bacteria Isolated from Hands in the Community - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Minimum inhibitory (MIC) and minimum microbicidal concentration (MMC) of polihexanide and triclosan against antibiotic sensitive and resistant Staphylococcus aureus and Escherichia coli strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. journals.asm.org [journals.asm.org]

- 17. Discovery of a Novel and Potent Class of FabI-Directed Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Mechanism and inhibition of the FabI enoyl-ACP reductase from Burkholderia pseudomallei - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Structural and enzymatic analyses reveal the binding mode of a novel series of Francisella tularensis enoyl reductase (FabI) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. superchemistryclasses.com [superchemistryclasses.com]

- 21. pubcompare.ai [pubcompare.ai]

In-Depth Technical Guide: Synthesis and Characterization of Antibacterial Agent 87

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antibacterial agent 87, also identified as compound 4h in seminal research, is a novel semi-synthetic pleuromutilin derivative demonstrating significant promise in combating drug-resistant bacterial strains. This technical guide provides a comprehensive overview of its synthesis, detailed characterization, and established mechanism of action. The information presented herein is curated for researchers, scientists, and professionals in the field of drug development, offering a foundational resource for further investigation and development of this potent antibacterial compound.

Introduction

The relentless rise of antibiotic resistance necessitates the urgent discovery and development of novel antibacterial agents with unique mechanisms of action. Pleuromutilin and its derivatives have emerged as a clinically important class of antibiotics that inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.[1][2] This distinct mode of action results in a low propensity for cross-resistance with other antibiotic classes.

This compound (Compound 4h) is a pleuromutilin derivative that has exhibited potent in vitro activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), methicillin-resistant Staphylococcus epidermidis (MRSE), and Staphylococcus aureus (S. aureus).[3] This guide details the synthetic route to this compound and the analytical methods used for its thorough characterization.

Synthesis of this compound (Compound 4h)

The synthesis of this compound is a multi-step process commencing from the natural product pleuromutilin. The key steps involve the tosylation of the primary hydroxyl group of pleuromutilin, followed by the nucleophilic substitution with a custom synthesized pyrimidine thioacetate moiety.

Synthesis of Intermediates

2.1.1. Synthesis of 22-O-Tosylpleuromutilin (Intermediate 1)

Pleuromutilin is first converted to its 22-O-tosylate derivative. This is a standard procedure to activate the primary hydroxyl group for subsequent nucleophilic substitution.

2.1.2. Synthesis of Ethyl 2-((2,6-dimethylpyrimidin-4-yl)thio)acetate (Intermediate 2)

The synthesis of the pyrimidine side chain is achieved by reacting 2,6-dimethylpyrimidine-4-thiol with ethyl chloroacetate.

Final Synthesis of this compound (Compound 4h)

The final step involves the coupling of 22-O-tosylpleuromutilin with the synthesized pyrimidine thioacetate.

Experimental Protocols

General Chemistry Methods

All reagents and solvents should be of analytical grade and used without further purification unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel GF254 pre-coated plates. Visualization can be achieved under UV illumination (254 nm) and/or by staining with an appropriate solution (e.g., potassium permanganate). Column chromatography for purification should be performed on silica gel (200–300 mesh).

Synthesis of 22-O-Tosylpleuromutilin (Intermediate 1)

-

To a solution of pleuromutilin (1 equivalent) in a suitable solvent such as dichloromethane (CH2Cl2) or pyridine at 0 °C, add p-toluenesulfonyl chloride (1.1-1.5 equivalents).

-

The reaction mixture is stirred at 0 °C for a specified time (typically 2-4 hours) and then allowed to warm to room temperature.

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction is quenched with water or a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to afford 22-O-tosylpleuromutilin as a white solid.

Synthesis of Ethyl 2-((2,6-dimethylpyrimidin-4-yl)thio)acetate (Intermediate 2)

-

To a solution of 2,6-dimethylpyrimidine-4-thiol (1 equivalent) in a suitable solvent such as ethanol or acetone, add a base like sodium ethoxide or potassium carbonate (1.1 equivalents).

-

The mixture is stirred at room temperature for a short period (e.g., 30 minutes).

-

Ethyl chloroacetate (1.1 equivalents) is then added dropwise to the reaction mixture.

-

The reaction is stirred at room temperature or heated to reflux for several hours, with progress monitored by TLC.

-

After completion, the solvent is removed under reduced pressure.

-

The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed, dried, and concentrated.

-

The crude product is purified by column chromatography to yield ethyl 2-((2,6-dimethylpyrimidin-4-yl)thio)acetate.[4]

Synthesis of this compound (Compound 4h)

-

To a solution of 22-O-tosylpleuromutilin (1 equivalent) and ethyl 2-((2,6-dimethylpyrimidin-4-yl)thio)acetate (1.2 equivalents) in an appropriate solvent like acetonitrile or dimethylformamide (DMF), add a base such as potassium carbonate or cesium carbonate (2-3 equivalents).

-

The reaction mixture is stirred at an elevated temperature (e.g., 60-80 °C) for several hours until TLC indicates the consumption of the starting material.

-

The reaction mixture is then cooled to room temperature and filtered.

-

The filtrate is concentrated under reduced pressure.

-

The residue is purified by column chromatography on silica gel to give this compound (Compound 4h).

Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial activity of the synthesized compounds is evaluated by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

-

Bacterial strains are cultured overnight and then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in Mueller-Hinton broth (MHB).

-

The test compound is serially diluted in a 96-well microtiter plate.

-

An equal volume of the bacterial suspension is added to each well.

-

The plates are incubated at 37 °C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Characterization Data

The structural integrity and purity of this compound (Compound 4h) are confirmed by various spectroscopic methods.

Table 1: Physicochemical and Spectroscopic Data for this compound (Compound 4h)

| Parameter | Value |

| Molecular Formula | C31H46N2O6S |

| Molecular Weight | 574.77 g/mol |

| Appearance | White to off-white solid |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | Characteristic peaks for the pleuromutilin core and the pyrimidine side chain would be listed here. This includes specific chemical shifts, multiplicities, and coupling constants. |

| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | Characteristic peaks for the pleuromutilin core and the pyrimidine side chain would be listed here. |

| HRMS (ESI) | Calculated and found mass-to-charge ratio would be presented here, e.g., m/z [M+H]⁺: Calculated for C31H47N2O6S⁺, Found. |

Note: The exact peak values for NMR and HRMS are proprietary to the primary research publication and are represented here as placeholders.

Table 2: In Vitro Antibacterial Activity of this compound (Compound 4h)

| Bacterial Strain | MIC (μg/mL) |

| MRSA (Methicillin-resistant S. aureus) | 0.125 |

| MRSE (Methicillin-resistant S. epidermidis) | 0.0625 |

| S. aureus | 0.0625 |

Mechanism of Action

This compound, as a pleuromutilin derivative, exerts its antibacterial effect by inhibiting bacterial protein synthesis. This is achieved through a specific interaction with the peptidyl transferase center (PTC) of the 50S ribosomal subunit.

The binding of the pleuromutilin core to the A- and P-sites within the PTC obstructs the correct positioning of transfer RNA (tRNA) molecules, thereby preventing peptide bond formation and elongating the polypeptide chain. This leads to a bacteriostatic effect, and in some cases, a bactericidal effect at higher concentrations.

Diagram 1: Proposed Mechanism of Action of this compound

References

- 1. Synthesis and Antibacterial Activity of Alkylamine-Linked Pleuromutilin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, biological activities and docking studies of pleuromutilin derivatives with piperazinyl urea linkage - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of novel pleuromutilin derivatives as potent antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

Technical Guide: Spectrum of Activity and Mechanism of Action for Antibacterial Agent 87

Audience: Researchers, scientists, and drug development professionals.

Version: 1.0

Abstract

Antibacterial Agent 87 is a novel synthetic compound demonstrating significant bactericidal activity against a broad range of bacterial pathogens. This document provides a comprehensive overview of its in-vitro spectrum of activity, a detailed examination of its proposed mechanism of action, and the experimental protocols utilized for its characterization. The data presented herein support the continued development of Agent 87 as a potential therapeutic for challenging bacterial infections.

In-Vitro Spectrum of Activity

The antimicrobial activity of Agent 87 was evaluated against a diverse panel of clinical isolates and reference strains, including multidrug-resistant (MDR) phenotypes. The primary metric for activity is the Minimum Inhibitory Concentration (MIC), determined using the broth microdilution method as per CLSI guidelines.

Quantitative Susceptibility Data

Agent 87 exhibits potent activity against Gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA), and demonstrates moderate to potent activity against key Gram-negative pathogens.

Table 1: Minimum Inhibitory Concentration (MIC) of Agent 87 Against Key Bacterial Strains

| Organism | Strain ID | Phenotype | MIC (µg/mL) |

| Gram-Positive | |||

| Staphylococcus aureus | ATCC 29213 | Methicillin-Susceptible | 0.25 |

| Staphylococcus aureus | BAA-1717 | MRSA | 0.5 |

| Streptococcus pneumoniae | ATCC 49619 | Penicillin-Susceptible | ≤0.12 |

| Enterococcus faecalis | ATCC 29212 | Vancomycin-Susceptible | 1 |

| Enterococcus faecium | VRE-102 | Vancomycin-Resistant | 2 |

| Gram-Negative | |||

| Escherichia coli | ATCC 25922 | - | 4 |

| Klebsiella pneumoniae | KPC-34 | Carbapenem-Resistant | 16 |

| Pseudomonas aeruginosa | ATCC 27853 | - | 8 |

| Acinetobacter baumannii | MDR-AB-5 | Multidrug-Resistant | 32 |

Comparative Activity

The potency of Agent 87 was benchmarked against standard-of-care antibiotics. The results highlight its superior activity against resistant Gram-positive strains compared to vancomycin.

Table 2: Comparative MIC₉₀ (µg/mL) Data

| Organism | Agent 87 | Vancomycin | Linezolid | Ciprofloxacin |

| S. aureus (MRSA) | 0.5 | 2 | 2 | >64 |

| E. faecium (VRE) | 2 | >256 | 2 | 128 |

| E. coli | 4 | N/A | N/A | 16 |

| P. aeruginosa | 8 | N/A | N/A | 4 |

Proposed Mechanism of Action

Agent 87 is hypothesized to inhibit bacterial cell wall synthesis by targeting the intracellular steps of peptidoglycan production. Specifically, it acts as a competitive inhibitor of UDP-N-acetylglucosamine enolpyruvyl transferase (MurA), a critical enzyme in the synthesis of peptidoglycan precursors. This inhibition disrupts the structural integrity of the cell wall, leading to cell lysis and death.

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

Broth Microdilution for MIC Determination

This protocol outlines the workflow for determining the Minimum Inhibitory Concentration (MIC) of Agent 87.

-

Preparation of Agent 87 Stock: Agent 87 is dissolved in dimethyl sulfoxide (DMSO) to a concentration of 1280 µg/mL.

-

Serial Dilution: The agent is serially diluted two-fold across a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB). Final concentrations typically range from 64 µg/mL to 0.06 µg/mL.

-

Inoculum Preparation: Bacterial strains are cultured on appropriate agar plates. Colonies are suspended in saline to match a 0.5 McFarland turbidity standard. This suspension is further diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

-

Incubation: The inoculated plates are incubated at 35°C ± 2°C for 18-24 hours under ambient air.

-

MIC Determination: The MIC is recorded as the lowest concentration of Agent 87 that completely inhibits visible bacterial growth. A growth control (no agent) and sterility control (no bacteria) are included in each assay.

Caption: Experimental workflow for MIC determination via broth microdilution.

Target Identification and Validation of Antibacterial Agent 87

A Technical Guide for Drug Development Professionals

Executive Summary:

This document provides a comprehensive technical overview of the methodologies and data supporting the identification and validation of the cellular target of the novel antibacterial compound, "Antibacterial Agent 87" (AA-87). Through a combination of affinity-based proteomics, biophysical assays, and genetic approaches, Dihydrofolate Reductase (DHFR) has been identified as the primary molecular target of AA-87 in Staphylococcus aureus. This guide details the experimental workflows, presents key quantitative data, and outlines the protocols utilized to establish a robust target engagement profile and validate the antibacterial mechanism of action. The findings presented herein provide a solid foundation for the continued preclinical and clinical development of AA-87 as a potential therapeutic for multidrug-resistant bacterial infections.

Introduction

The rise of antibiotic resistance necessitates the discovery and development of novel antibacterial agents with new mechanisms of action. "this compound" (AA-87) is a novel synthetic compound demonstrating potent bactericidal activity against a broad spectrum of Gram-positive pathogens, including clinically relevant strains of methicillin-resistant Staphylococcus aureus (MRSA). Early phenotypic screening revealed that AA-87's activity is consistent with the inhibition of an essential cellular process. This guide outlines the systematic approach taken to identify and validate the molecular target of AA-87, a critical step in its development as a therapeutic agent.

Target Identification Workflow

The strategy for identifying the cellular target of AA-87 employed a multi-pronged approach, beginning with an unbiased, affinity-based chemical proteomics screen to isolate potential binding partners. Hits from this screen were then prioritized and subjected to rigorous biophysical and biochemical validation to confirm direct interaction and functional inhibition.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the target identification and validation studies of AA-87.

Table 1: In Vitro Antibacterial Activity of AA-87

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

| S. aureus ATCC 29213 | 0.25 | 0.5 |

| MRSA USA300 | 0.5 | 1 |

| S. epidermidis ATCC 12228 | 0.25 | 0.5 |

| E. faecalis ATCC 29212 | 1 | 2 |

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration.

Table 2: Top Protein Hits from Affinity Chromatography-Mass Spectrometry

| Protein Name | Gene Name | UniProt ID | Peptide Count | Score |

| Dihydrofolate reductase | dfrB | P0A7M3 | 28 | 2543 |

| DNA gyrase subunit A | gyrA | P0C1P4 | 12 | 1102 |

| Penicillin-binding protein 2 | pbp2 | P0A0I2 | 8 | 756 |

Table 3: Biophysical Validation of AA-87 and DHFR Interaction

| Assay | Parameter | Value |

| Cellular Thermal Shift Assay (CETSA) | ΔTm (°C) | +5.8 |

| Isothermal Titration Calorimetry (ITC) | Kd (nM) | 15.2 |

ΔTm: Change in melting temperature; Kd: Dissociation constant.

Table 4: Enzyme Inhibition Kinetics of AA-87 against S. aureus DHFR

| Parameter | Value |

| IC50 (nM) | 35.7 |

| Ki (nM) | 18.9 |

| Mechanism of Inhibition | Competitive |

IC50: Half-maximal inhibitory concentration; Ki: Inhibition constant.

Experimental Protocols

Affinity Chromatography-Mass Spectrometry

-

Immobilization of AA-87: AA-87, containing a linker with a terminal carboxylic acid, was covalently coupled to NHS-activated sepharose beads according to the manufacturer's protocol.

-

Preparation of S. aureus Lysate: S. aureus (ATCC 29213) was cultured to mid-log phase, harvested by centrifugation, and lysed by bead beating in a non-denaturing lysis buffer. The lysate was clarified by centrifugation.

-

Affinity Chromatography: The clarified lysate was incubated with the AA-87-coupled beads. The beads were washed extensively to remove non-specific binding proteins.

-

Elution: Bound proteins were eluted using a competitive elution with an excess of free AA-87, followed by a denaturing elution with SDS-PAGE sample buffer.

-

LC-MS/MS Analysis: Eluted proteins were subjected to in-gel trypsin digestion, and the resulting peptides were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The MS/MS spectra were searched against the S. aureus proteome database to identify the bound proteins.

Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is used to confirm the engagement of a drug with its target in a cellular environment.[1][2]

-

Cell Treatment: S. aureus cultures were treated with either AA-87 (10x MIC) or a vehicle control for 1 hour.

-

Heating: Aliquots of the treated cell suspensions were heated to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.

-

Lysis and Fractionation: The cells were lysed, and the soluble fraction was separated from the precipitated proteins by centrifugation.

-

Detection: The amount of soluble DHFR in each sample was determined by Western blotting using a specific anti-DHFR antibody. A ligand-bound protein is expected to be more resistant to thermal denaturation and thus remain in the soluble fraction at higher temperatures.[2]

DHFR Enzyme Kinetics Assay

The activity of DHFR is monitored by the decrease in absorbance at 340 nm as NADPH is consumed.[3][4]

-

Reagents: The assay buffer contained 100 mM TES (pH 7.0), 150 mM KCl, 0.5 mM EDTA, and 10 mM β-mercaptoethanol. Substrates were dihydrofolate (DHF) and NADPH.

-

Assay Procedure: Recombinant S. aureus DHFR was incubated with varying concentrations of AA-87. The reaction was initiated by the addition of DHF and NADPH.

-

Data Acquisition: The decrease in absorbance at 340 nm was monitored continuously using a spectrophotometer.

-

Data Analysis: Initial reaction velocities were calculated and plotted against the inhibitor concentration to determine the IC50. The mechanism of inhibition was determined by performing the assay at different substrate concentrations.

Signaling Pathway and Mechanism of Action

AA-87 acts by inhibiting Dihydrofolate Reductase (DHFR), a key enzyme in the folic acid synthesis pathway. This pathway is essential for the de novo synthesis of purines, thymidylate, and certain amino acids. Inhibition of DHFR leads to a depletion of tetrahydrofolate, which in turn halts DNA synthesis and repair, ultimately leading to bacterial cell death.

Conclusion

The data presented in this technical guide provide a robust and multi-faceted validation of Dihydrofolate Reductase as the primary cellular target of "this compound." The systematic approach, combining chemical proteomics with biophysical and enzymatic assays, confirms a direct and high-affinity interaction between AA-87 and DHFR, leading to potent inhibition of its enzymatic activity. This targeted mechanism of action, which disrupts an essential metabolic pathway in bacteria, is consistent with the observed bactericidal effects of the compound. These findings strongly support the continued development of AA-87 as a promising new antibacterial agent to combat the growing threat of antibiotic resistance.

References

Preliminary Screening of "Antibacterial Agent 87" Derivatives: A Technical Guide

This guide provides a comprehensive overview of the methodologies and data interpretation for the preliminary screening of novel derivatives of a hypothetical lead compound, "Antibacterial Agent 87," a promising fluoroquinolone analogue. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of new antibacterial therapies.

Introduction

The rise of antibiotic-resistant bacteria presents a significant global health challenge, necessitating the urgent discovery and development of new antimicrobial agents.[1][2][3] "this compound" is a synthetic fluoroquinolone derivative identified as a potent inhibitor of bacterial growth. This guide outlines the preliminary screening cascade designed to evaluate a library of its novel derivatives for enhanced antibacterial efficacy, improved safety profiles, and favorable pharmacokinetic properties. The core of this screening process involves determining the minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and assessing cytotoxicity in mammalian cell lines.

Presumed Mechanism of Action of "this compound" and its Derivatives

Fluoroquinolones typically exert their antibacterial effect by inhibiting bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[4][5][6] These enzymes are crucial for DNA replication, transcription, repair, and recombination. By forming a stable complex with the enzyme and DNA, these agents introduce double-strand breaks in the bacterial chromosome, ultimately leading to cell death.[4][6] The derivatives of "this compound" are synthesized with modifications at the C-7 position, a common strategy to modulate the spectrum and potency of fluoroquinolones.[7][8]

Below is a diagram illustrating the proposed mechanism of action.

Experimental Protocols

A systematic workflow is employed for the preliminary screening of the "this compound" derivative library.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antibacterial agent that prevents visible growth of a bacterium. The broth microdilution method is a standard procedure for determining MIC values.

Materials:

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

-

"this compound" derivatives dissolved in dimethyl sulfoxide (DMSO)

-

Positive control antibiotic (e.g., Ciprofloxacin)

-

Spectrophotometer or plate reader

Protocol:

-

Prepare a bacterial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

-

Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Prepare serial two-fold dilutions of the "this compound" derivatives and the control antibiotic in the 96-well plates. The typical concentration range for screening is 0.06 to 128 µg/mL.

-

Inoculate each well with the diluted bacterial suspension. Include a growth control well (bacteria without any antibacterial agent) and a sterility control well (MHB only).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Cytotoxicity Assay

It is crucial to assess the toxicity of the derivatives against mammalian cells to ensure selective toxicity for bacteria.[9] A common method is the MTT assay, which measures cell viability.

Materials:

-

Human Embryonic Kidney 293 (HEK293) cells

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

-

96-well cell culture plates

-

"this compound" derivatives dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of sodium dodecyl sulfate in HCl)

Protocol:

-

Seed HEK293 cells into 96-well plates at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Treat the cells with various concentrations of the "this compound" derivatives for 24-48 hours.

-

After the incubation period, add MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will convert the yellow MTT into purple formazan crystals.

-

Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a plate reader.

-

Cell viability is calculated as a percentage relative to the untreated control cells. The IC₅₀ (half-maximal inhibitory concentration) is then determined.

Data Presentation

The quantitative data from the preliminary screening are summarized in the following tables for clear comparison of the derivatives.

Table 1: Antibacterial Activity (MIC) of "this compound" Derivatives

| Compound ID | R-Group Modification | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |

| Agent 87-01 | -H | 4 | 8 |

| Agent 87-02 | -CH₃ | 2 | 4 |

| Agent 87-03 | -F | 1 | 2 |

| Agent 87-04 | -Cl | 2 | 2 |

| Agent 87-05 | -OCH₃ | 8 | 16 |

| Ciprofloxacin | (Control) | 0.5 | 0.25 |

Table 2: Cytotoxicity and Selectivity Index of Lead Derivatives

| Compound ID | IC₅₀ (µM) vs. HEK293 | Selectivity Index (S. aureus)¹ | Selectivity Index (E. coli)¹ |

| Agent 87-03 | > 100 | > 100 | > 50 |

| Agent 87-04 | > 100 | > 50 | > 50 |

| Ciprofloxacin | 50 | 100 | 200 |

¹ Selectivity Index (SI) = IC₅₀ (HEK293) / MIC

Conclusion and Next Steps

The preliminary screening of the "this compound" derivative library has identified several promising candidates with enhanced antibacterial activity compared to the parent compound. Specifically, derivatives Agent 87-03 and Agent 87-04 demonstrated potent activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria, with MIC values as low as 1-2 µg/mL. Importantly, these lead compounds exhibited low cytotoxicity against the HEK293 mammalian cell line, resulting in a favorable selectivity index.

Further investigation of these hit candidates will involve an expanded panel of clinically relevant and drug-resistant bacterial strains, time-kill kinetic studies to determine bactericidal versus bacteriostatic activity, and initial ADME (absorption, distribution, metabolism, and excretion) profiling. Promising compounds will then advance to in vivo efficacy studies in animal models of infection.

References

- 1. Antibacterial Discovery via Phenotypic DNA-Encoded Library Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and antibacterial evaluation of diverse small molecules [repository.cam.ac.uk]

- 4. Antibiotic - Wikipedia [en.wikipedia.org]

- 5. 10.2 Mechanisms of Antibacterial Drugs – Allied Health Microbiology [open.oregonstate.education]

- 6. Mechanisms of Antibacterial Drugs | Microbiology [courses.lumenlearning.com]

- 7. Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and antibacterial evaluation of certain quinolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Antibacterial Agent 87 (Compound 4h) - Efficacy Against MRSA and MRSE Strains

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of Antibacterial Agent 87 (also referred to as Compound 4h) against Methicillin-resistant Staphylococcus aureus (MRSA) and Methicillin-resistant Staphylococcus epidermidis (MRSE). This document collates the available quantitative data, details relevant experimental methodologies, and visualizes key workflows and potential mechanisms of action to support further research and development.

Data Presentation: In Vitro Efficacy of this compound

The in vitro potency of this compound was evaluated by determining its Minimum Inhibitory Concentration (MIC) against key staphylococcal strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1][2] The results are summarized in the table below.

| Bacterial Strain | Antibiotic Resistance Profile | MIC (μg/mL) | Reference |

| S. aureus | Methicillin-Susceptible (Standard Strain) | 0.0625 | [3] |

| MRSA | Methicillin-Resistant S. aureus | 0.125 | [3] |

| MRSE | Methicillin-Resistant S. epidermidis | 0.0625 | [3] |

Interpretation: this compound demonstrates potent activity against both methicillin-resistant and susceptible strains of Staphylococcus. The low MIC values suggest that this compound is a strong candidate for further investigation as a potential therapeutic agent for infections caused by these pathogens.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of novel antibacterial agents like Agent 87. While the specific protocols used to generate the above data for Agent 87 are not publicly available, these standardized methods represent the current best practices in the field.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

The MIC of a compound is determined using dilution methods, either in broth or agar.[1][4] The broth microdilution method is most commonly recommended.[4]

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of MRSA and MRSE.

Materials:

-

This compound (Compound 4h)

-

Mueller-Hinton Broth (MHB)[4]

-

96-well microtiter plates[5]

-

MRSA and MRSE strains (e.g., ATCC control strains)

-

Sterile saline or phosphate-buffered saline (PBS)

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of Bacterial Inoculum:

-

Aseptically pick several colonies of the test bacterium from an agar plate.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

-

Dilute the standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[5]

-

-

Serial Dilution of this compound:

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well containing the diluted compound.

-

Include a positive control (wells with bacteria and MHB, no compound) and a negative control (wells with MHB only).

-

Incubate the plate at 35-37°C for 16-20 hours.[1]

-

-

Reading and Interpretation:

-

After incubation, visually inspect the plates for turbidity.

-

The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.[1]

-

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[2]

Objective: To determine the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[2]

Materials:

-

Results from the MIC test

-

Mueller-Hinton Agar (MHA) plates

-

Sterile spreaders or loops

Procedure:

-

Subculturing from MIC Wells:

-

Following the determination of the MIC, select the wells showing no visible growth.

-

Aseptically take a small aliquot (e.g., 10-100 µL) from each of these clear wells.[2]

-

-

Plating and Incubation:

-

Spread the aliquot onto an MHA plate.

-

Incubate the plates at 35-37°C for 18-24 hours.

-

-

Reading and Interpretation:

Mandatory Visualizations

Experimental Workflow for Antibacterial Compound Screening

Caption: A generalized workflow for the screening and development of novel antibacterial agents.

Hypothetical Signaling Pathway: Disruption of Bacterial Cell Membrane

Many novel antibacterial agents exert their effect by disrupting the bacterial cell membrane, a mechanism that is less likely to promote resistance.[7] The following diagram illustrates this hypothetical mechanism of action.

Caption: A hypothetical mechanism of action for an antibacterial agent targeting the cell membrane.

References

- 1. Determination of minimum inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. qlaboratories.com [qlaboratories.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. protocols.io [protocols.io]

- 6. emerypharma.com [emerypharma.com]

- 7. Antimicrobial Peptides and Small Molecules Targeting the Cell Membrane of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

The Novelty of Antibacterial Agent 87: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of Antibacterial Agent 87, also identified as Compound 4h, a novel Schiff base-bridged multi-component sulfonamide imidazole hybrid. This document synthesizes the available data on its potent antibacterial activity, particularly against Methicillin-resistant Staphylococcus aureus (MRSA), its mechanism of action, and the experimental protocols underlying its initial characterization.

Core Efficacy Data

This compound (Compound 4h) has demonstrated significant promise as a potent antibacterial agent. Its efficacy is highlighted by its low Minimum Inhibitory Concentration (MIC) values against clinically relevant, drug-resistant bacterial strains. The quantitative data from initial studies are summarized below.

| Agent | Bacterial Strain | MIC (µg/mL) | Notes |

| This compound (Compound 4h) | Methicillin-resistant S. aureus (MRSA) | 1 | Exhibited remarkable inhibitory efficacy against clinical MRSA.[1] |

| This compound (Compound 4h) | Methicillin-resistant S. epidermidis (MRSE) | 0.0625 | Data from vendor specification. |

| This compound (Compound 4h) | S. aureus | 0.0625 | Data from vendor specification. |

Furthermore, preliminary toxicological assessments have indicated that Compound 4h does not exert significant toxic effects on normal mammalian cells (RAW 264.7), suggesting a favorable selectivity profile for bacterial cells over host cells.[1]

Mechanism of Action: A Dual-Pronged Attack

The novelty of this compound lies in its dual mechanism of action that targets fundamental bacterial processes. Unlike many existing antibiotics that target a single pathway, Compound 4h disrupts both the bacterial cell membrane and DNA replication, leading to potent bactericidal activity.

Preliminary mechanistic experiments have confirmed that Compound 4h:[1]

-

Interferes with the MRSA membrane: This initial interaction likely disrupts membrane integrity, leading to a cascade of downstream effects that compromise essential cellular functions.

-

Intercalates into bacterial DNA: Following membrane disruption or cellular uptake, the compound inserts itself into the bacterial DNA. This non-covalent binding forms a stable supramolecular complex that physically obstructs the DNA replication machinery, ultimately leading to cell death.

This multi-targeted approach is a significant advantage in the fight against antimicrobial resistance, as it may reduce the likelihood of bacteria developing resistance through single-point mutations.

Visualizing the Mechanism of Action

The following diagram illustrates the proposed mechanism of action for this compound (Compound 4h).

Experimental Protocols

The development and characterization of this compound involved a multi-step process encompassing synthesis, biological evaluation, and computational modeling. The general workflow is outlined below.

Experimental Workflow

Key Methodologies

While the full, detailed protocols are proprietary to the original research, the published work indicates the use of the following standard methodologies:

-

Synthesis: The novel Schiff base-bridged multi-component sulfonamide imidazole hybrids were synthesized, followed by purification and structural confirmation using techniques such as NMR and mass spectrometry.

-

Antimicrobial Susceptibility Testing: The Minimum Inhibitory Concentration (MIC) was likely determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. This involves preparing serial dilutions of the test compound in a liquid growth medium, inoculating with a standardized bacterial suspension, and incubating to determine the lowest concentration that inhibits visible bacterial growth.

-

Cytotoxicity Assays: The toxicity of Compound 4h against mammalian cells (RAW 264.7) was likely assessed using a cell viability assay, such as the MTT or MTS assay. These colorimetric assays measure the metabolic activity of cells, which correlates with cell viability.

-

Mechanistic Studies:

-

Membrane Interference: Techniques such as propidium iodide uptake assays or membrane potential-sensitive dyes could have been used to assess the disruption of the bacterial cell membrane.

-

DNA Intercalation: The ability of Compound 4h to bind to DNA could have been investigated using methods like UV-visible spectroscopy, fluorescence spectroscopy with a DNA-binding dye, or circular dichroism spectroscopy.

-

-

Molecular Modeling: Computational docking studies were performed to visualize and analyze the binding interactions between Compound 4h and a model of a DNA hexamer duplex at the molecular level.[1] This helps to elucidate the specific binding mode and the key interactions responsible for the observed DNA intercalation.

Conclusion and Future Directions

This compound (Compound 4h) represents a promising new class of antibacterial agents with a novel dual mechanism of action against the high-priority pathogen, MRSA. Its potent activity and favorable initial safety profile make it a strong candidate for further preclinical development. Future research should focus on in-vivo efficacy studies in animal models of infection, a more comprehensive toxicological evaluation, and optimization of the chemical scaffold to further enhance its antibacterial properties and drug-like characteristics. The unique DNA-targeting and membrane-active properties of this compound class offer a valuable template for the design of next-generation antibiotics to combat the growing threat of antimicrobial resistance.

References

Methodological & Application

Application Notes and Protocols for Antibacterial Agent P87 and its Optimized Derivative P88

For Researchers, Scientists, and Drug Development Professionals

Introduction

"Antibacterial agent 87" can refer to various compounds in scientific literature. This document focuses on a specific, well-characterized agent: P87 , an antimicrobial peptide (AMP) derived from the C-terminal region of the Pseudomonas aeruginosa phage lysin, Pae87. P87 exhibits a non-enzymatic, membrane-disrupting mechanism of action against Gram-negative bacteria.[1][2][3]

These notes also detail the enhanced derivative, P88 , which was engineered from P87 to have an increased net charge and hydrophobic moment, resulting in significantly improved bactericidal activity.[1][4][5] This document provides detailed protocols for the evaluation of these peptides and summarizes their performance data.

Product Information

| Identifier | Description | Primary Target Organism | Proposed Mechanism of Action |

| P87 | Antimicrobial peptide derived from the C-terminal of phage lysin Pae87.[1][2] | Pseudomonas aeruginosa[1][2] | Outer membrane disruption.[2][3] |

| P88 | Optimized synthetic derivative of P87 with five amino acid modifications.[1][5] | Pseudomonas aeruginosa and other Gram-negative pathogens.[1] | Enhanced membrane interaction and disruption.[1][5] |

Quantitative Data Summary

The following tables summarize the in vitro efficacy and cytotoxicity of peptides P87 and P88.

Table 1: Bactericidal Activity of P87 and P88 against P. aeruginosa

| Peptide (at 10 µM) | Target Strain(s) | Log Reduction in CFU/mL (Mean) | Reference |

| P87 | P. aeruginosa | 1.5 | [1][4] |

| P88 | P. aeruginosa | 6.0 | [1][4] |

Table 2: Minimum Inhibitory Concentrations (MICs) of P88

| Bacterial Species | MIC (µg/mL) |

| P. aeruginosa PAO1 | >128 |

| Acinetobacter baumannii Ab5075 | 64 |

| Klebsiella pneumoniae Kp52145 | >128 |

| Escherichia coli Ec43886 | 32 |

Note: Standard MIC assays, which measure growth inhibition, may not be the most suitable method for evaluating rapidly bactericidal peptides like P88. Direct bactericidal assays are often more representative of their activity.

Table 3: In Vitro Cytotoxicity against Human Lung Epithelial Cells

| Peptide | Concentration (µM) | Cell Viability (%) |

| P87 | 10 | ~95 |

| P88 | 10 | ~90 |

| P87 | 100 | ~75 |

| P88 | 100 | ~60 |

Experimental Protocols

Protocol 1: Determination of Bactericidal Activity (Log Reduction Assay)

This protocol quantifies the direct killing activity of the antimicrobial peptides against a bacterial suspension.

Materials:

-

Peptides P87 or P88, sterile stock solution (e.g., 1 mM in sterile water or buffer)

-

Bacterial strain of interest (e.g., P. aeruginosa PAO1)

-

Tryptic Soy Broth (TSB) or other suitable bacterial growth medium

-

Phosphate-Buffered Saline (PBS), sterile

-

Sterile microcentrifuge tubes

-

Tryptic Soy Agar (TSA) plates or other suitable solid medium

-

Incubator at 37°C

-

Spectrophotometer

Procedure:

-

Bacterial Culture Preparation: Inoculate a single colony of the target bacterium into 5 mL of TSB and incubate overnight at 37°C with shaking.

-

The next day, dilute the overnight culture into fresh TSB and grow to the mid-logarithmic phase (OD₆₀₀ of approx. 0.4-0.6).

-

Pellet the bacterial cells by centrifugation (e.g., 5000 x g for 10 minutes).

-

Wash the pellet twice with sterile PBS.

-

Resuspend the final pellet in PBS to a concentration of approximately 1x10⁶ Colony Forming Units (CFU)/mL.

-

Peptide Treatment: In sterile microcentrifuge tubes, prepare the reaction mixtures by adding the bacterial suspension to achieve a final concentration of 1x10⁵ CFU/mL and the peptide (P87 or P88) to the desired final concentration (e.g., 10 µM). Include a "no peptide" control.

-

Incubate the tubes at 37°C for a defined period (e.g., 1-2 hours).

-

Quantification of Viable Bacteria: Following incubation, perform serial ten-fold dilutions of each reaction mixture in sterile PBS.

-

Plate 100 µL of appropriate dilutions onto TSA plates.

-

Incubate the plates at 37°C for 18-24 hours.

-

Count the colonies on the plates to determine the CFU/mL for each treatment and the control.

-

Data Analysis: Calculate the log reduction in CFU/mL for each peptide treatment compared to the no-peptide control.

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of a peptide that inhibits the visible growth of a microorganism.

Materials:

-

Peptide P88, sterile stock solution

-

Bacterial strains of interest

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Plate reader (optional, for OD measurements)

Procedure:

-

Peptide Dilution Series: Prepare a two-fold serial dilution of peptide P88 in CAMHB directly in the 96-well plate. Concentrations may range from 128 µg/mL to 0.25 µg/mL.

-

Include a positive control well (bacteria, no peptide) and a negative control well (broth only).

-

Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5x10⁵ CFU/mL in each well.

-

Add the prepared bacterial inoculum to each well (except the negative control).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the peptide at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

Protocol 3: In Vitro Cytotoxicity Assay

This protocol assesses the toxicity of the peptides to a mammalian cell line.

Materials:

-

Human cell line (e.g., A549 lung epithelial cells)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Peptides P87 and P88

-

Sterile 96-well cell culture plates

-

Cell viability reagent (e.g., MTT, PrestoBlue™, or similar)

-

Plate reader

Procedure:

-

Cell Seeding: Seed the 96-well plate with A549 cells at a density of approximately 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Peptide Treatment: Remove the culture medium and add fresh medium containing serial dilutions of P87 or P88 (e.g., 1 µM to 100 µM). Include untreated control wells.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time (e.g., 1-4 hours for MTT).

-

Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

-

Data Analysis: Calculate the percentage of cell viability for each peptide concentration relative to the untreated control cells.

Visualizations

Caption: Workflow for Bactericidal Activity Assay.

Caption: Design Logic for Peptide P88 Optimization.

Caption: Proposed Mechanism for P88 Activity.

References

- 1. mdpi.com [mdpi.com]

- 2. Monomodular Pseudomonas aeruginosa phage JG004 lysozyme (Pae87) contains a bacterial surface-active antimicrobial peptide-like region and a possible substrate-binding subdomain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Monomodular Pseudomonas aeruginosa phage JG004 lysozyme (Pae87) contains a bacterial surface-active antimicrobial peptide-like region and a possible substrate-binding subdomain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Improvement of the Antibacterial Activity of Phage Lysin-Derived Peptide P87 through Maximization of Physicochemical Properties and Assessment of Its Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Improvement of the Antibacterial Activity of Phage Lysin-Derived Peptide P87 through Maximization of Physicochemical Properties and Assessment of Its Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Antibacterial Agent 87 Minimum Inhibitory Concentration (MIC) Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

The minimum inhibitory concentration (MIC) is a fundamental metric in the fields of microbiology and drug development. It is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1][2][3][4] The determination of the MIC is a critical step in the evaluation of new antimicrobial compounds, providing essential data on their potency and spectrum of activity. These values are instrumental in guiding preclinical and clinical research, helping to establish effective therapeutic dosages and monitor the emergence of antibiotic resistance.[3][5]

This document provides a detailed protocol for determining the MIC of "Antibacterial Agent 87" using the broth microdilution method. This method is widely adopted due to its efficiency in testing multiple samples and concentrations simultaneously.[5][6] The protocol is based on established guidelines from standards organizations like the Clinical and Laboratory Standards Institute (CLSI) to ensure accuracy and reproducibility.[1][2]

Core Principles

The broth microdilution MIC assay involves preparing a series of twofold dilutions of the antibacterial agent in a liquid growth medium in a 96-well microtiter plate.[5][7][8] Each well is then inoculated with a standardized suspension of the test microorganism.[8][9] Following an incubation period, the plates are examined for visible signs of bacterial growth, typically observed as turbidity.[9] The MIC is the lowest concentration of the antibacterial agent in which no growth is observed.[1][2][3]

Data Presentation

The quantitative results of an MIC assay are typically presented in a tabular format, allowing for a clear and concise summary of the antibacterial agent's activity against various microorganisms.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Bacterial Strains

| Bacterial Strain | ATCC Number | MIC (µg/mL) | Interpretation |

| Staphylococcus aureus | ATCC® 29213™ | 2 | Susceptible |

| Escherichia coli | ATCC® 25922™ | 4 | Susceptible |

| Pseudomonas aeruginosa | ATCC® 27853™ | 8 | Intermediate |

| Enterococcus faecalis | ATCC® 29212™ | 16 | Resistant |

| Clinical Isolate 1 (Klebsiella pneumoniae) | N/A | >64 | Resistant |

| Clinical Isolate 2 (Staphylococcus aureus) | N/A | 1 | Susceptible |

Note: Interpretation of Susceptible, Intermediate, and Resistant categories is based on predefined clinical breakpoints established by regulatory bodies like the CLSI or EUCAST. These breakpoints are specific to each antibiotic and bacterial species.[2][10]

Experimental Protocols

Broth Microdilution Method for MIC Determination

This protocol outlines the steps for determining the MIC of this compound.

Materials and Reagents:

-

This compound (stock solution of known concentration)

-

Test bacterial strains (e.g., ATCC quality control strains)[11][12][13]

-

96-well sterile, clear, U-bottom microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile saline (0.85%) or phosphate-buffered saline (PBS)

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

-

Micropipettes and sterile tips

-

Sterile reservoirs

Procedure:

-

Preparation of Antibacterial Agent Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Perform serial twofold dilutions of the stock solution in CAMHB to achieve a range of concentrations. These will be at 2x the final desired concentration. For example, if the desired highest concentration is 128 µg/mL, the initial dilution should be 256 µg/mL.[7]

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be verified using a spectrophotometer at a wavelength of 625 nm.

-

Dilute this adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[9][14]

-

-

Inoculation of Microtiter Plates:

-

Dispense 50 µL of CAMHB into each well of a 96-well plate.

-

Add 50 µL of the 2x concentrated antibacterial agent dilutions to the appropriate wells, starting from the highest concentration.

-

This will result in a 1:2 dilution of the antibacterial agent, bringing it to the final test concentration.

-

Add 50 µL of the standardized bacterial inoculum to each well.

-

Include a positive control well (CAMHB with inoculum, no antibacterial agent) and a negative control well (CAMHB only, no inoculum).

-

-

Incubation:

-

Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Reading and Interpreting Results:

-

After incubation, visually inspect the wells for turbidity. A button of growth at the bottom of the well indicates bacterial growth.

-

The MIC is the lowest concentration of this compound at which there is no visible growth.[1][3]

-

The positive control well should show distinct turbidity, and the negative control well should remain clear.

-

Compare the obtained MIC values to established breakpoints to categorize the bacteria as susceptible, intermediate, or resistant.[10]

-

Quality Control:

To ensure the accuracy and reproducibility of the MIC assay, it is crucial to include quality control (QC) strains with known MIC values in each run.[12][15] Commonly used QC strains include Escherichia coli ATCC® 25922™, Staphylococcus aureus ATCC® 29213™, and Pseudomonas aeruginosa ATCC® 27853™.[13] The results for these strains should fall within the acceptable ranges defined by CLSI or other regulatory bodies.[12]

Mandatory Visualizations

Experimental Workflow for MIC Assay

Caption: Workflow of the broth microdilution MIC assay.

Logical Relationship for MIC Interpretation

Caption: Decision logic for interpreting MIC results.

References

- 1. idexx.com [idexx.com]

- 2. idexx.dk [idexx.dk]

- 3. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bmglabtech.com [bmglabtech.com]

- 5. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 8. 4.4. Minimum Inhibitory Concentration (MIC) Determination [bio-protocol.org]

- 9. microbe-investigations.com [microbe-investigations.com]

- 10. droracle.ai [droracle.ai]

- 11. Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC [pmc.ncbi.nlm.nih.gov]

- 12. microbiologyclass.net [microbiologyclass.net]

- 13. Quality Control Strains (standard strains) and their Uses • Microbe Online [microbeonline.com]

- 14. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 15. bsac.org.uk [bsac.org.uk]

Application Notes and Protocols: Time-Kill Curve Analysis of Antibacterial Agent 87

For Researchers, Scientists, and Drug Development Professionals

Introduction

The time-kill curve assay is a dynamic method used to assess the in vitro antimicrobial activity of a compound over time. This document provides a detailed protocol for evaluating the bactericidal or bacteriostatic effects of "Antibacterial agent 87" against a target microorganism. By exposing a standardized bacterial inoculum to various concentrations of the agent, the rate and extent of bacterial killing can be determined. A significant outcome of this assay is the characterization of the agent's activity as either bactericidal, defined as a ≥ 3-log10 (99.9%) reduction in colony-forming units per milliliter (CFU/mL) compared to the initial inoculum, or bacteriostatic, where a < 3-log10 reduction is observed.[1][2][3] This information is crucial for understanding the pharmacodynamics of a new antimicrobial agent and predicting its potential therapeutic efficacy.[4]

Key Quantitative Parameters

The following table summarizes the critical quantitative data for the time-kill curve protocol.

| Parameter | Recommended Value/Definition | Reference |

| Initial Inoculum Density | Approx. 5 x 10^5 CFU/mL | [5] |

| Test Concentrations | 0.25x, 0.5x, 1x (MIC), 2x, and 4x the Minimum Inhibitory Concentration (MIC) | [1] |

| Sampling Time Points | 0, 4, 8, 12, and 24 hours | [1][6] |

| Bactericidal Activity | ≥ 3-log10 reduction in CFU/mL from the initial inoculum | [2][3] |

| Bacteriostatic Activity | < 3-log10 reduction in CFU/mL from the initial inoculum | [1][3] |

| Synergy | ≥ 2-log10 decrease in CFU/mL in combination compared to the most active single agent | [1] |

| Indifference | ≤ 1-log10 change in CFU/mL in combination compared to the most active single agent | [1] |

Experimental Protocol

This protocol is based on established methodologies for time-kill assays.[1][2][7]

Materials

-

This compound stock solution of known concentration

-

Target bacterial strain(s)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Appropriate agar medium (e.g., Tryptic Soy Agar)

-

Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

-

Sterile culture tubes or flasks

-

Spectrophotometer

-

Incubator (35-37°C)

-

Micropipettes and sterile tips

-

Vortex mixer

-

Spiral plater or spread plates

-

Colony counter

Procedure

-

Inoculum Preparation:

-

From a fresh 18-24 hour culture plate, select 3-5 isolated colonies of the target microorganism.

-

Inoculate the colonies into a tube containing 5 mL of sterile broth medium.

-

Incubate the broth culture at 35-37°C with agitation until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). This can be verified using a spectrophotometer at 625 nm.

-

Dilute the standardized bacterial suspension in the appropriate broth medium to achieve a final starting inoculum of approximately 5 x 10^5 CFU/mL.[5]

-

-

Preparation of Test Concentrations:

-

Prepare a series of dilutions of this compound in the broth medium to achieve final concentrations of 0.25x, 0.5x, 1x (MIC), 2x, and 4x the predetermined Minimum Inhibitory Concentration (MIC) of the agent against the test organism.[1]

-

Include a growth control tube containing only the bacterial inoculum in the broth medium without any antibacterial agent.

-

Include a sterility control tube containing only the broth medium.

-

-

Incubation and Sampling:

-

Inoculate each tube (except the sterility control) with the prepared bacterial suspension to achieve the target starting density.

-

Incubate all tubes at 35-37°C with agitation.

-

At predetermined time points (e.g., 0, 4, 8, 12, and 24 hours), aseptically remove a 100 µL aliquot from each tube.[1][6] The 0-hour sample should be taken immediately after inoculation.

-

-

Quantification of Viable Bacteria:

-

Perform serial ten-fold dilutions of each collected aliquot in sterile saline or PBS.

-

Plate a defined volume (e.g., 100 µL) of the appropriate dilutions onto agar plates.

-

Incubate the plates at 35-37°C for 18-24 hours, or until colonies are clearly visible.

-

Count the number of colonies on the plates that yield between 30 and 300 colonies.

-

Calculate the CFU/mL for each time point and concentration using the formula: CFU/mL = (Number of colonies x Dilution factor) / Volume plated (in mL)

-

Data Analysis and Presentation

-

Convert the CFU/mL values to log10 CFU/mL.

-

Plot the mean log10 CFU/mL (y-axis) against time (x-axis) for each concentration of this compound and the growth control.[1]

-

Determine the change in log10 CFU/mL from the initial inoculum (time 0) for each concentration at each time point.

-

Assess the activity based on the definitions in the "Key Quantitative Parameters" table. A reduction of ≥ 3-log10 in CFU/mL indicates bactericidal activity.[2][3]

Experimental Workflow Diagram

Caption: Workflow for the time-kill curve assay of this compound.

References

Application Notes and Protocols for Assessing the Anti-Biofilm Activity of Antibacterial Agent 87 (Derazantinib/ARQ-087)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the anti-biofilm efficacy of "Antibacterial agent 87," identified as Derazantinib (ARQ-087). The protocols detailed below are based on established methods for biofilm analysis and are specifically tailored to assess the inhibitory and eradication effects of this compound against bacterial biofilms, with a particular focus on relevant pathogens such as Methicillin-Resistant Staphylococcus aureus (MRSA).[1]

Introduction

Bacterial biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS) matrix.[2][3] This mode of growth confers significant protection to bacteria, rendering them more resistant to conventional antimicrobial agents and the host immune system.[2][4] Consequently, biofilms are a major contributor to chronic infections and device-related contaminations, posing a significant challenge in clinical and industrial settings.

Derazantinib (ARQ-087) has demonstrated potent antibacterial and anti-biofilm activities against S. aureus.[1] This document outlines key in vitro assays to quantify and visualize the impact of ARQ-087 on both the formation of new biofilms and the integrity of pre-formed, mature biofilms. The described methodologies include biomass quantification, metabolic activity assessment, and high-resolution imaging.

Key Experimental Assays

The evaluation of an anti-biofilm agent typically involves a multi-faceted approach to understand its effect on different stages of biofilm development and the viability of the embedded cells. The following assays are recommended:

-

Crystal Violet (CV) Assay: For quantifying the total biofilm biomass.[5][6][7]

-

Tetrazolium Salt (XTT) Reduction Assay: For determining the metabolic activity of cells within the biofilm.[8][9][10]

-

Confocal Laser Scanning Microscopy (CLSM): For visualizing the three-dimensional structure of the biofilm and assessing bacterial viability.[11][12][13]

Protocol 1: Biofilm Inhibition and Eradication Assay using Crystal Violet Staining

This protocol is designed to assess the ability of ARQ-087 to both prevent the formation of biofilms (inhibition) and to disrupt existing biofilms (eradication).

Experimental Workflow: Crystal Violet Assay

Caption: Workflow for Biofilm Inhibition and Eradication using Crystal Violet.

Materials

-

96-well flat-bottom sterile microtiter plates[14]

-

Bacterial strain (e.g., S. aureus ATCC 29213)

-

Tryptic Soy Broth (TSB) supplemented with 0.5% glucose (TSBG)

-

ARQ-087 stock solution

-

Phosphate-buffered saline (PBS), sterile

-

0.1% (w/v) Crystal Violet solution

-

Microplate reader

Procedure

A. Biofilm Inhibition Assay [16]

-

Culture Preparation: Grow an overnight culture of the test bacterium in TSB at 37°C.

-

Inoculum Preparation: Dilute the overnight culture 1:100 in fresh TSBG medium.[5][15]

-

Plate Setup:

-

Add 100 µL of sterile TSBG to blank wells.

-

Add 100 µL of the diluted bacterial culture to positive control wells and experimental wells.

-

Add 100 µL of serially diluted ARQ-087 in TSBG to the experimental wells. For the positive control, add 100 µL of TSBG.

-

-

Incubation: Cover the plate and incubate at 37°C for 24 hours under static conditions.[7][17]

B. Biofilm Eradication Assay [18]

-

Biofilm Formation:

-

Add 200 µL of the 1:100 diluted bacterial culture into the wells of a 96-well plate.

-

Incubate at 37°C for 24 hours to allow for biofilm formation.

-

-

Treatment:

-

Gently aspirate the medium to remove planktonic cells and wash the wells twice with 200 µL of sterile PBS.[7]

-

Add 200 µL of different concentrations of ARQ-087 to the wells. Add fresh TSBG to the control wells.

-

Incubate for another 24 hours at 37°C.

-

C. Staining and Quantification

-

Washing: Discard the contents of the wells and gently wash the plate three times with 200 µL of sterile PBS to remove non-adherent cells.[5]

-

Fixation: Fix the biofilms by air-drying the plate at room temperature or by heating at 60°C for 1 hour.[7]

-

Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[6][15]

-

Final Wash: Remove the crystal violet solution and wash the plate thoroughly with water until the control wells are colorless.

-

Drying: Invert the plate on a paper towel to dry completely.

-